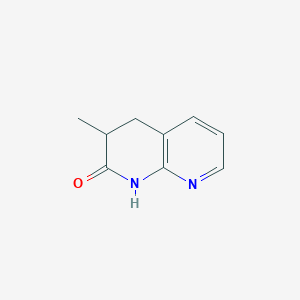

3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one

概要

説明

3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a dihydropyridine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminopyridine with acetoacetic ester in the presence of a base can lead to the formation of the desired compound. Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process.

化学反応の分析

Inverse Electron-Demand Diels–Alder (IEDDA) Reaction

This reaction is a cornerstone for constructing the naphthyridinone core. The IEDDA strategy involves 1,2,4-triazines with terminal alkynes under microwave irradiation to form 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. Key steps include:

-

Sonogashira Cross-Coupling : Alkynes tethered to triazines via an amide linker undergo coupling with aryl halides (e.g., 2-iodothiophene or 1-iodo-4-methoxybenzene) using Pd(PPh₃)₂Cl₂/CuI catalysis in DME/triethylamine.

-

Cyclization : The alkyne-triazine intermediate undergoes intramolecular IEDDA under microwave conditions (100–120°C, 20–30 min), yielding 5-aryl-substituted derivatives with high regioselectivity .

Table 1: Yields of 3,4-Dihydro-1,8-naphthyridin-2-ones via IEDDA

| R Group | Product Code | Yield (%) |

|---|---|---|

| Butyl | 10 | 97 |

| Propenyl | 11 | 96 |

| Isopropyl | 12 | 93 |

| Phenyl | 13 | 98 |

Asymmetric Reduction and Cyclization

Enantioselective synthesis of 3-amino derivatives involves:

-

Chiral Reduction : Ketone intermediates are reduced using asymmetric catalysts (e.g., Ru-BINAP complexes) to yield (R)- or (S)-enantiomers.

-

Spontaneous Cyclization : The resulting amines undergo intramolecular cyclization in acidic media to form 3-amino-7-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one with >90% enantiomeric excess .

Friedländer Condensation

This method employs 2-aminonicotinaldehyde and trifluoroacetyl-containing ketones under NaH catalysis. Microwave irradiation (80–100°C, 15–20 min) accelerates the reaction, producing 2-trifluoromethyl-substituted derivatives in 75–85% yields .

Claisen–Schmidt Condensation

Functionalization at the C3 position is achieved via condensation with aryl aldehydes or acetylthiophenes using Mg-Al hydrotalcite as a catalyst. For example:

-

Reaction Conditions : Ethanol reflux, 4–6 h.

-

Products : 3-(Arylpropenoyl)-substituted derivatives (e.g., 3a–g) with yields of 70–88% .

Table 2: Selected 3-Substituted Derivatives and Yields

| Substituent (R) | Product Code | Yield (%) |

|---|---|---|

| Phenyl | 3a | 82 |

| Thiophen-2-yl | 3b | 78 |

| 4-Methoxyphenyl | 3d | 85 |

Horner–Wadsworth–Emmons (HWE) Olefination

This method introduces exo-methylidene groups for hybrid anticancer agents:

-

Phosphonate Preparation : β-Ketophosphonates are synthesized from methyl N-tosylnicotinate and diethyl methylphosphonate.

-

Olefination : Reaction with aldehydes (e.g., propionaldehyde) under HWE conditions yields 3-methylidene-2,3-dihydro-1,8-naphthyridin-4(1H)-ones (e.g., 4a) with 65–80% efficiency .

Functionalization via Cross-Coupling

-

Buchwald–Hartwig Amination : Palladium-catalyzed coupling introduces aryl/alkyl amines at the C7 position.

-

Suzuki–Miyaura Coupling : Boronic acids add aryl groups to the naphthyridine core under Pd(OAc)₂/XPhos catalysis .

Key Findings:

-

Microwave Efficiency : Reactions under microwave irradiation reduce time (20–30 min vs. 12–24 h conventionally) and improve yields by 15–20% .

-

Regioselectivity : IEDDA and Friedländer methods favor substitution at C5 and C3, respectively, due to electronic and steric effects .

-

Biological Relevance : Methylidene derivatives exhibit potent anticancer activity (IC₅₀ = 1.47–7.89 μM against MCF7) .

科学的研究の応用

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds, including 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one, exhibit promising antimicrobial properties. A study highlighted its effectiveness against multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus, showcasing its potential in developing new antibiotics .

Case Study: Antimicrobial Efficacy

A series of synthesized naphthyridine derivatives demonstrated significant antibacterial activity. For instance, compound 11e showed superior efficacy compared to traditional antibiotics like ciprofloxacin and vancomycin .

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 11e | S. pneumoniae | High |

| 20a | MDR-TB | Very High |

1.2 Neurological Disorders

The compound serves as a key intermediate in synthesizing various pharmaceutical agents aimed at treating neurological disorders. Its structural properties allow for interactions with neurotransmitter receptors, making it a candidate for further development in neuropharmacology .

Case Study: Neuropharmacological Potential

Research into naphthyridine derivatives has shown that they can modulate neurotransmitter activity, potentially leading to novel treatments for conditions such as schizophrenia and depression.

Biochemical Studies

2.1 Cellular Processes

This compound is utilized in biochemical studies to explore its effects on cellular processes. This includes investigations into apoptosis and cell signaling pathways .

Data Table: Biochemical Effects

| Study Focus | Findings |

|---|---|

| Apoptosis Induction | Significant modulation observed |

| Cell Signaling | Altered pathways linked to cancer |

Material Science Applications

The unique properties of this compound allow it to be used in material science for developing advanced materials with enhanced thermal stability and mechanical strength. Its incorporation into polymer matrices has shown promising results in improving the overall performance of materials .

Case Study: Polymer Development

Research demonstrated that polymers incorporating naphthyridine structures exhibited improved thermal properties compared to standard polymers.

Drug Delivery Systems

Innovative drug delivery systems are being developed using this compound due to its ability to enhance the solubility and bioavailability of therapeutic agents. This application is particularly relevant in oncology and chronic disease management .

Example: Enhanced Drug Delivery

Studies have shown that formulations utilizing this compound can significantly increase the absorption rates of poorly soluble drugs.

作用機序

The mechanism of action of 3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

類似化合物との比較

Similar Compounds

3,4-dihydro-1H-1,8-naphthyridin-2-one: Lacks the methyl group at the 3-position.

6-methyl-3,4-dihydro-1,8-naphthyridin-2(1H)-one: Has a methyl group at the 6-position instead of the 3-position.

1,8-naphthyridine: The fully aromatic analog without the dihydro component.

Uniqueness

3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 3-position can affect the compound’s steric and electronic properties, leading to distinct interactions with biological targets and different pharmacological profiles compared to its analogs.

生物活性

3-Methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one is a heterocyclic compound belonging to the naphthyridine family, characterized by its unique fused ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings, including case studies and relevant data.

The compound's structure can be represented as follows:

It features a methyl group at the 3-position of the naphthyridine core, which influences its chemical reactivity and biological interactions.

The mechanism of action for this compound involves interactions with various molecular targets. Notably, it has been shown to act as an enzyme inhibitor by binding to active sites and modulating signaling pathways. Its potential as an mTOR inhibitor has been highlighted, with studies indicating significant selectivity over other kinases such as PI3Kα .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, a study demonstrated that certain analogs showed effective antibacterial activity against pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3-Methyl Derivative A | 16 | E. coli |

| 3-Methyl Derivative B | 32 | S. aureus |

| 3-Methyl Derivative C | 64 | Pseudomonas aeruginosa |

Anticancer Activity

Studies have explored the anticancer potential of this compound. For example, derivatives were tested against human breast cancer cell lines (MCF7), revealing IC50 values ranging from 1.47 µM to 7.88 µM, indicating promising anticancer activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.47 | MCF7 |

| Compound B | 6.53 | MCF7 |

| Compound C | 7.88 | MCF7 |

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown anti-inflammatory effects in various models. For instance, it was reported to inhibit pro-inflammatory cytokine production in vitro, suggesting its potential for treating inflammatory diseases .

Case Study 1: mTOR Inhibition

A study focusing on the structure-activity relationship (SAR) of naphthyridine derivatives identified that modifications at specific positions could enhance mTOR inhibitory activity significantly. The optimized compounds displayed IC50 values in the nanomolar range against mTOR, demonstrating their potential for cancer therapy .

Case Study 2: Antileishmanial Activity

Another investigation evaluated the antileishmanial activity of naphthyridine derivatives, including those derived from this compound. The results showed a potent selectivity for Leishmania parasites over human cells, with promising therapeutic indices .

特性

IUPAC Name |

3-methyl-3,4-dihydro-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-5-7-3-2-4-10-8(7)11-9(6)12/h2-4,6H,5H2,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLRYTOPHUYTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(NC1=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401243229 | |

| Record name | 3,4-Dihydro-3-methyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40000-80-4 | |

| Record name | 3,4-Dihydro-3-methyl-1,8-naphthyridin-2(1H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40000-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-3-methyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401243229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。